2-Methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one
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Overview
Description
2-Methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one is an organic compound with the molecular formula C13H20O2. It is a heteroarene, specifically a furan derivative, which is characterized by the presence of a furan ring—a five-membered aromatic ring with one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with appropriate alkenyl ketones under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The furan ring structure allows it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Another furan derivative with similar structural features.
2-Heptanone, 6-methyl-6-(5-methyl-2-furanyl): A compound with a similar backbone but different functional groups.
Uniqueness
2-Methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one is unique due to its specific combination of a furan ring and an alkenyl ketone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62508-25-2 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-6-(5-methylfuran-2-yl)hept-6-en-3-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)12(14)7-5-10(3)13-8-6-11(4)15-13/h6,8-9H,3,5,7H2,1-2,4H3 |
InChI Key |
XRYQXTVDTQJDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=C)CCC(=O)C(C)C |
Origin of Product |
United States |
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